molecular formula C12H13BrN4O2S B14163303 N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt CAS No. 4015-19-4

N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt

Cat. No.: B14163303
CAS No.: 4015-19-4
M. Wt: 357.23 g/mol
InChI Key: UEQDYAVJNNDRMZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt typically involves the reaction of 5-bromo-2,6-dimethyl-4-pyrimidinylamine with sulfanilamide in the presence of a suitable base, such as sodium hydroxide . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency . The process includes steps such as mixing, heating, and crystallization, followed by purification using techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted pyrimidines

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives such as sulfamethazine and sulfadiazine . These compounds also exhibit antibacterial properties and are used in the treatment of various bacterial infections.

Uniqueness

What sets N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt apart is the presence of the bromine atom and the pyrimidine ring, which enhance its chemical stability and biological activity . These structural features make it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

4015-19-4

Molecular Formula

C12H13BrN4O2S

Molecular Weight

357.23 g/mol

IUPAC Name

4-amino-N-(5-bromo-2,6-dimethylpyrimidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C12H13BrN4O2S/c1-7-11(13)12(16-8(2)15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17)

InChI Key

UEQDYAVJNNDRMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N)Br

Origin of Product

United States

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